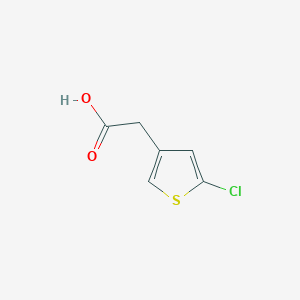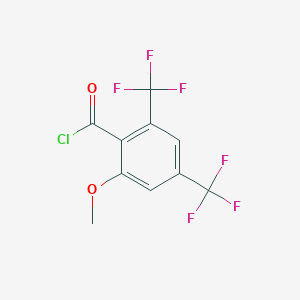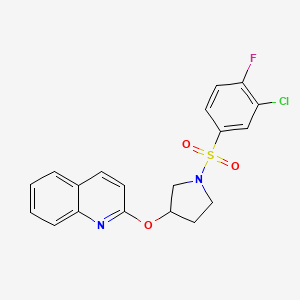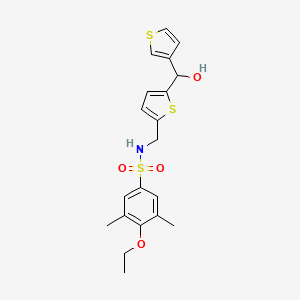![molecular formula C24H24ClN5O2 B2724768 3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-15-4](/img/structure/B2724768.png)
3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely belongs to the class of compounds known as purines . Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring . They are involved in many biological processes and form the basis of certain natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The purine core of the molecule would likely contribute to its aromaticity and stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various substituents. The chlorobenzyl and phenethyl groups could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the chlorobenzyl and phenethyl groups could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure
Synthesis Approaches
Research has explored various synthetic routes to create purine derivatives, including the compound . These methodologies involve complex chemical reactions aimed at achieving specific substitutions on the purine ring to modulate its physical, chemical, and biological properties (Ondrej imo, A. Rybár, J. Alföldi, 1995). The synthesis of related compounds often employs multi-step reactions, starting from simpler purine or pyrimidine bases and involving reactions like alkylation, amidation, and cyclization.
Structural Analysis
Detailed structural analyses of purine derivatives have been conducted to understand the impact of different substitutions on the purine scaffold. These studies include the determination of crystal structures and the exploration of electronic and steric factors that influence the reactivity and binding properties of these molecules. Structural elucidation helps in the design of compounds with desired pharmacological properties by revealing the geometry and electronic environment of the active sites (S. Larson, H. Cottam, R. K. Robins, 1989).
Pharmacological Potential
Neurodegenerative Diseases
Purine derivatives have shown potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. Compounds similar to "3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" have been evaluated for their ability to interact with adenosine receptors and inhibit monoamine oxidases (MAO), both of which are therapeutic targets in neurodegeneration. Studies have identified potent dual-target-directed ligands that could serve as leads for developing new treatments for these conditions (P. Koch, R. Akkari, A. Brunschweiger, et al., 2013).
Target Interaction and Binding Modes
The interaction of purine derivatives with biological targets has been studied extensively to understand their mechanism of action. Molecular modeling and docking studies have provided insights into the affinity and selectivity of these compounds for different receptors and enzymes. This research aids in the optimization of drug candidates by identifying key interactions responsible for pharmacological activity and potential side effects (E. Szymańska, A. Drabczyńska, T. Karcz, et al., 2016).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Many purine derivatives have biological activity, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-27-21-20(22(31)30(24(27)32)16-18-9-5-10-19(25)15-18)29-13-6-12-28(23(29)26-21)14-11-17-7-3-2-4-8-17/h2-5,7-10,15H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHNUJPHBYMPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate](/img/structure/B2724685.png)

![3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2724688.png)

![N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2724691.png)







![3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride](/img/structure/B2724707.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2724708.png)